Leukoefdin

Catalog No.
S532880
CAS No.
491-52-1
M.F
C15H14O8
M. Wt
322.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leukoefdin

CAS Number

491-52-1

Product Name

Leukoefdin

IUPAC Name

2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol

Molecular Formula

C15H14O8

Molecular Weight

322.27 g/mol

InChI

InChI=1S/C15H14O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,13-22H

InChI Key

ZEACOKJOQLAYTD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

leucodelphinidin, leucoefdin, leucoephdine, leukoefdin, leukoephdin

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O

Description

The exact mass of the compound Leukoefdin is 322.0689 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Leukoefdin is a naturally occurring antibiotic compound found in various Actinomycete bacteria, a group known for producing a diverse range of bioactive molecules []. While its exact scientific research applications are still under investigation, its antibiotic properties and unique chemical structure have generated interest in its potential use for:

  • Development of Novel Antibiotics

    The rise of antibiotic resistance in many bacterial pathogens is a significant global health concern. Leukoefdin's mechanism of action against bacteria may differ from existing antibiotics, making it a promising candidate for the development of new drugs to combat resistant strains [].

  • Understanding Antibiotic Production Pathways

    Research into leukoefdin's biosynthesis in Actinomycete bacteria can provide valuable insights into the mechanisms by which these organisms produce antibiotics. This knowledge can be applied to engineer or optimize the production of existing antibiotics or discover entirely new ones [].

  • Chemical Modifications and Derivatization

    Leukoefdin's core chemical structure offers a platform for further modifications to potentially enhance its antibiotic activity or target specific bacterial strains. Research in this area could lead to the development of more potent and selective antibiotics [].

Leukoefdin is a natural compound with the chemical formula C15H14O8, primarily derived from the plant Terminalia alata. It belongs to the class of leucoanthocyanidins, which are polyphenolic compounds known for their various biological activities. Leukoefdin is characterized by its colorless appearance and is recognized for its potential health benefits, particularly in antimicrobial and antioxidant properties .

Typical of flavonoids and related compounds. Key reactions include:

  • Oxidation: Leukoefdin can be oxidized to form anthocyanins under certain conditions, which are responsible for the pigmentation in many plants.
  • Complexation: It can form complexes with metal ions, influencing its stability and biological activity.
  • Hydrolysis: In aqueous environments, leukoefdin may hydrolyze to release phenolic acids, contributing to its bioactivity .

Leukoefdin exhibits a range of biological activities:

  • Antimicrobial Properties: It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for natural antimicrobial agents .
  • Antioxidant Activity: The compound demonstrates significant antioxidant properties, which help in combating oxidative stress in biological systems.
  • Anti-inflammatory Effects: Preliminary studies suggest that leukoefdin may modulate inflammatory pathways, although detailed mechanisms are still under investigation .

The synthesis of leukoefdin can occur through natural extraction methods or via synthetic organic chemistry techniques. Common methods include:

  • Natural Extraction: Isolation from Terminalia alata using solvents like ethanol or methanol followed by purification processes such as chromatography.
  • Chemical Synthesis: Laboratory synthesis can involve starting from simpler phenolic compounds and employing various organic reactions (e.g., condensation reactions) to construct the leukoefdin structure .

Leukoefdin has several potential applications:

  • Pharmaceuticals: Due to its antimicrobial and antioxidant properties, it could be developed into therapeutic agents for treating infections or oxidative stress-related diseases.
  • Cosmetics: Its antioxidant capabilities make it suitable for inclusion in skincare products aimed at reducing skin aging.
  • Food Industry: As a natural preservative, leukoefdin may help extend the shelf life of food products by inhibiting microbial growth .

Research on leukoefdin's interactions with other compounds is limited but promising. Studies suggest that it may interact synergistically with other phytochemicals to enhance biological effects. For instance, its combination with other flavonoids could amplify antioxidant activities or improve antimicrobial efficacy against resistant strains of bacteria .

Leukoefdin shares structural similarities with several other compounds in the flavonoid family. Here is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey ActivitiesUnique Features
LeukoefdinC15H14O8Antimicrobial, AntioxidantDerived from Terminalia alata
LeucodelphidinC15H14O8AntioxidantFound in different plant sources
LeucopelargonidinC15H14O7AnticancerExhibits specific anticancer activity
PhyllanthinC17H18O8Antiviral, AntioxidantKnown for liver protective effects

Leukoefdin's unique profile lies in its specific source and its combination of antimicrobial and antioxidant activities, which may not be as pronounced in other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

322.0689

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Flavan-3,3',4,4',5,5',7-heptol
Leucoanthocyanidin

Dates

Modify: 2023-07-15
1: Scherr TD, Hanke ML, Huang O, James DB, Horswill AR, Bayles KW, Fey PD, Torres VJ, Kielian T. Staphylococcus aureus Biofilms Induce Macrophage Dysfunction Through Leukocidin AB and Alpha-Toxin. MBio. 2015 Aug 25;6(4). pii: e01021-15. doi: 10.1128/mBio.01021-15. PubMed PMID: 26307164; PubMed Central PMCID: PMC4550693.
2: Sheikh HQ, Aqil A, Kirby A, Hossain FS. Panton-Valentine leukocidin osteomyelitis in children: a growing threat. Br J Hosp Med (Lond). 2015 Jan;76(1):18-24. doi: 10.12968/hmed.2015.76.1.18. Review. PubMed PMID: 25585179.
3: Lohith GK, Kingston JJ, Singh AK, Murali HS, Batra HV. Evaluation of recombinant leukocidin domain of VvhA exotoxin of Vibrio vulnificus as an effective toxoid in mouse model. Immunol Lett. 2015 Sep;167(1):47-53. doi: 10.1016/j.imlet.2015.06.015. Epub 2015 Jun 30. PubMed PMID: 26141623.
4: Spaan AN, Henry T, van Rooijen WJM, Perret M, Badiou C, Aerts PC, Kemmink J, de Haas CJC, van Kessel KPM, Vandenesch F, Lina G, van Strijp JAG. The staphylococcal toxin Panton-Valentine Leukocidin targets human C5a receptors. Cell Host Microbe. 2013 May 15;13(5):584-594. doi: 10.1016/j.chom.2013.04.006. PubMed PMID: 23684309.
5: Chaouch C, Kacem S, Tilouche L, Ketata S, Bouallegue O, Boujaafar N. [Panton-Valentine leukocidin-positive osteoarticular infections]. Med Sante Trop. 2015 Apr-Jun;25(2):184-8. doi: 10.1684/mst.2015.0441. French. PubMed PMID: 26039246.
6: Crémieux AC, Saleh-Mghir A, Danel C, Couzon F, Dumitrescu O, Lilin T, Perronne C, Etienne J, Lina G, Vandenesch F. α-Hemolysin, not Panton-Valentine leukocidin, impacts rabbit mortality from severe sepsis with methicillin-resistant Staphylococcus aureus osteomyelitis. J Infect Dis. 2014 Jun 1;209(11):1773-80. doi: 10.1093/infdis/jit840. Epub 2013 Dec 26. PubMed PMID: 24376272.
7: Cardot-Martin E, Casalegno JS, Badiou C, Dauwalder O, Keller D, Prévost G, Rieg S, Kern WV, Cuerq C, Etienne J, Vandenesch F, Lina G, Dumitrescu O. α-Defensins partially protect human neutrophils against Panton-Valentine leukocidin produced by Staphylococcus aureus. Lett Appl Microbiol. 2015 Aug;61(2):158-64. doi: 10.1111/lam.12438. Epub 2015 Jun 1. PubMed PMID: 25963798.
8: Dabrera G, Vickers A, Conaglen P, Evlampidou I, Lamagni T, Shetty N, Verlander N, Hill R, Gobin M, Campbell R, Zhao H, Johnson A, Ellis J, Lackenby A, Pichon B, Oliver I, Kearns A, Pebody R. Risk factors for fatality in Panton-Valentine leukocidin-producing Staphylococcus aureus pneumonia cases, England, 2012-2013. J Infect. 2014 Aug;69(2):196-9. doi: 10.1016/j.jinf.2014.03.007. Epub 2014 Mar 14. PubMed PMID: 24637235.
9: Miyagi A, Nakasone I, Yamane N. [Laboratory-based evaluation of PVL-RPLA "Seiken" to detect Panton-Valentine leukocidin produced by Staphylococcus aureus]. Rinsho Byori. 2014 Jun;62(6):533-7. Japanese. PubMed PMID: 25151771.
10: Bouchiat C, Bes M, Bouveyron C, Vandenesch F, Tristan A. Evaluation of the R-Biopharm RIDA®GENE Panton-Valentine leukocidin (PVL) kit for the detection of Staphylococcus aureus PVL from pus samples. Eur J Clin Microbiol Infect Dis. 2015 Sep;34(9):1905-8. doi: 10.1007/s10096-015-2431-9. Epub 2015 Jul 3. PubMed PMID: 26139561.
11: Shan W, Bu S, Zhang C, Zhang S, Ding B, Chang W, Dai Y, Shen J, Ma X. LukS-PV, a component of Panton-Valentine leukocidin, exerts potent activity against acute myeloid leukemia in vitro and in vivo. Int J Biochem Cell Biol. 2015 Apr;61:20-8. doi: 10.1016/j.biocel.2015.01.007. Epub 2015 Jan 16. PubMed PMID: 25601295.
12: Vrieling M, Koymans KJ, Heesterbeek DA, Aerts PC, Rutten VP, de Haas CJ, van Kessel KP, Koets AP, Nijland R, van Strijp JA. Bovine Staphylococcus aureus Secretes the Leukocidin LukMF' To Kill Migrating Neutrophils through CCR1. MBio. 2015 Jun 4;6(3):e00335. doi: 10.1128/mBio.00335-15. PubMed PMID: 26045537; PubMed Central PMCID: PMC4462618.
13: Wearn CM, Breuning EE, Chester DL. Recurrent primary abscesses in the hand: consider panton-valentine leukocidin-positive Staphylococcus aureus. J Hand Surg Eur Vol. 2015 Mar;40(3):314-5. doi: 10.1177/1753193413480316. Epub 2013 Mar 5. PubMed PMID: 23461911.
14: Laventie BJ, Guérin F, Mourey L, Tawk MY, Jover E, Maveyraud L, Prévost G. Residues essential for Panton-Valentine leukocidin S component binding to its cell receptor suggest both plasticity and adaptability in its interaction surface. PLoS One. 2014 Mar 18;9(3):e92094. doi: 10.1371/journal.pone.0092094. eCollection 2014. PubMed PMID: 24643034; PubMed Central PMCID: PMC3958440.
15: Chi CY, Lin CC, Liao IC, Yao YC, Shen FC, Liu CC, Lin CF. Panton-Valentine leukocidin facilitates the escape of Staphylococcus aureus from human keratinocyte endosomes and induces apoptosis. J Infect Dis. 2014 Jan 15;209(2):224-35. doi: 10.1093/infdis/jit445. Epub 2013 Aug 15. PubMed PMID: 23956440.
16: Göçmen Jülide Sedef, Sahiner N, Koçak M, Karahan ZC. PCR investigation of Panton-Valentine leukocidin, enterotoxin, exfoliative toxin, and agr genes in Staphylococcus aureus strains isolated from psoriasis patients. Turk J Med Sci. 2015;45(6):1345-52. PubMed PMID: 26775393.
17: Hammer C, Rath PM, Steinmann J, Stoffels-Weindorf M, Klode J, Dissemond J. [Panton-Valentine leukocidin in patients with chronic wounds. Results from a clinical investigation in 100 patients]. Hautarzt. 2014 Feb;65(2):148-52. doi: 10.1007/s00105-013-2728-5. German. PubMed PMID: 24327133.
18: Chen Y, Yeh AJ, Cheung GY, Villaruz AE, Tan VY, Joo HS, Chatterjee SS, Yu Y, Otto M. Basis of virulence in a Panton-Valentine leukocidin-negative community-associated methicillin-resistant Staphylococcus aureus strain. J Infect Dis. 2015 Feb 1;211(3):472-80. doi: 10.1093/infdis/jiu462. Epub 2014 Aug 19. PubMed PMID: 25139021; PubMed Central PMCID: PMC4296174.
19: Chamon RC, Iorio NL, da Silva Ribeiro S, Cavalcante FS, Dos Santos KR. Molecular characterization of Staphylococcus aureus isolates carrying the Panton-Valentine leukocidin genes from Rio de Janeiro hospitals. Diagn Microbiol Infect Dis. 2015 Dec;83(4):331-4. doi: 10.1016/j.diagmicrobio.2015.09.004. Epub 2015 Sep 9. PubMed PMID: 26431830.
20: Elledge RO, Dasari KK, Roy S. Panton-Valentine leukocidin-positive Staphylococcus aureus osteomyelitis of the tibia in a 10-year-old child. J Pediatr Orthop B. 2014 Jul;23(4):358-63. doi: 10.1097/BPB.0000000000000021. PubMed PMID: 24322533.

Explore Compound Types